Bssda

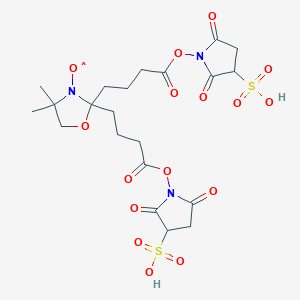

Description

Properties

CAS No. |

116502-73-9 |

|---|---|

Molecular Formula |

C21H28N3O16S2 |

Molecular Weight |

642.6 g/mol |

InChI |

InChI=1S/C21H28N3O16S2/c1-20(2)11-38-21(24(20)31,7-3-5-16(27)39-22-14(25)9-12(18(22)29)41(32,33)34)8-4-6-17(28)40-23-15(26)10-13(19(23)30)42(35,36)37/h12-13H,3-11H2,1-2H3,(H,32,33,34)(H,35,36,37) |

InChI Key |

UEOCILPYWSZCBW-UHFFFAOYSA-N |

SMILES |

CC1(COC(N1[O])(CCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)O)CCCC(=O)ON3C(=O)CC(C3=O)S(=O)(=O)O)C |

Canonical SMILES |

CC1(COC(N1[O])(CCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)O)CCCC(=O)ON3C(=O)CC(C3=O)S(=O)(=O)O)C |

Synonyms |

is(sulfo-N-succinimidyl) doxyl-2-spiro-5'-azelate BSSDA |

Origin of Product |

United States |

Foundational & Exploratory

The Bacillus stearothermophilus Disk Assay: A Technical Guide to Principles and Practice

The Bacillus stearothermophilus disk assay is a well-established microbiological method primarily utilized for the detection of antimicrobial residues, particularly antibiotics, in various samples such as milk, dairy products, and animal tissues. This guide provides an in-depth overview of the core principles, a detailed experimental protocol, and quantitative data for researchers, scientists, and professionals in drug development.

Core Principle

The assay is a form of agar diffusion bioassay. It leverages the high sensitivity of the thermophilic bacterium Bacillus stearothermophilus to a broad spectrum of antimicrobial compounds. The fundamental principle is the inhibition of bacterial growth in the presence of these substances.

Spores of Bacillus stearothermophilus are dispersed uniformly throughout an agar medium. A paper disk impregnated with the test sample is then placed on the surface of the agar. During incubation at an optimal temperature for the bacterium's growth (typically 55-65°C), two processes occur simultaneously: the test substance diffuses from the disk into the agar, creating a concentration gradient, and the bacterial spores germinate and grow, causing the agar to become turbid.

If the test sample contains an antimicrobial agent to which Bacillus stearothermophilus is sensitive, a clear, circular "zone of inhibition" will form around the disk where the concentration of the substance is sufficient to prevent bacterial growth. The diameter of this zone is directly proportional to the concentration of the inhibitory substance in the sample. This relationship allows for both qualitative detection and quantitative estimation of the antimicrobial agent.

Experimental Protocol

This section outlines a detailed methodology for performing the Bacillus stearothermophilus disk assay.

Materials and Reagents

-

Test Organism: Bacillus stearothermophilus spore suspension.

-

Culture Media: Antibiotic Medium No. 4, PM Indicator Agar, or Soybean Casein Digest Agar are commonly used.[1]

-

Petri Dishes: Sterile, standard size (e.g., 100 mm).

-

Paper Disks: Blank, sterile paper disks (typically 12.7 mm in diameter).

-

Incubator: Capable of maintaining a temperature of 55-65°C.

-

Micropipettes and sterile tips.

-

Sterile forceps.

-

Control Standards: Positive controls (solutions of known antibiotics at various concentrations) and negative controls (the sample matrix without any antimicrobial agent).

Media Preparation

-

Prepare the chosen agar medium according to the manufacturer's instructions.

-

Sterilize the medium by autoclaving.

-

Cool the agar to 50-60°C in a water bath.

-

Aseptically add the Bacillus stearothermophilus spore suspension to the molten agar to achieve a final concentration that will result in a uniform lawn of growth.

-

Gently swirl the flask to ensure even distribution of the spores.

-

Pour the seeded agar into sterile petri dishes to a uniform depth (approximately 4 mm).

-

Allow the agar to solidify completely at room temperature.

Assay Procedure

-

Sample and Control Preparation: Prepare dilutions of the test sample and control standards. For solid or semi-solid samples, an extraction step may be necessary.

-

Disk Application: Using sterile forceps, place blank paper disks onto the surface of the solidified, seeded agar plates. Ensure the disks are pressed down gently to make full contact with the agar.

-

Sample Loading: Carefully pipette a defined volume of the test sample, positive controls, and negative control onto the center of the respective paper disks. Allow the liquid to be fully absorbed.

-

Incubation: Invert the petri dishes and place them in an incubator set to the optimal growth temperature for Bacillus stearothermophilus (e.g., 63-65°C) for a specified time (typically 3-4 hours or until sufficient bacterial growth is observed).[2]

-

Observation and Measurement: After incubation, examine the plates for the presence of clear zones of inhibition around the disks. Measure the diameter of these zones in millimeters (mm) using a calibrated ruler or caliper.

Interpretation of Results

-

Qualitative: The presence of a clear zone of inhibition indicates the presence of an antimicrobial substance in the sample. The absence of a zone suggests that no detectable level of the inhibitory substance is present.

-

Quantitative: The diameter of the inhibition zone is proportional to the concentration of the antimicrobial agent. A standard curve can be generated by plotting the logarithm of the concentration of the antibiotic standards against the corresponding zone diameters. The concentration of the antimicrobial in the test sample can then be interpolated from this standard curve.

Quantitative Data

The sensitivity of the Bacillus stearothermophilus disk assay varies depending on the specific antimicrobial agent. The following table summarizes the detection limits and inhibitory concentrations for several common antibiotics.

| Antibiotic Class | Antibiotic | Detection Limit (in Milk) | Reference |

| β-Lactams | Penicillin G | 0.005-0.008 µg/mL | [3] |

| β-Lactams | Ampicillin | 0.005-0.008 µg/mL | [3] |

| β-Lactams | Cephapirin | 0.005-0.008 µg/mL | [3] |

| β-Lactams | Cloxacillin | 0.05-0.08 µg/mL | [3] |

| Sulfonamides | Sulfamethazine | Detection has been demonstrated, but specific disk assay limits in milk are not consistently reported. | [4] |

Signaling Pathways and Mechanisms of Action

The Bacillus stearothermophilus disk assay is effective in detecting antibiotics that target essential bacterial processes. The following diagrams illustrate the mechanisms of action for two major classes of antibiotics commonly detected by this assay.

Experimental workflow for the B. stearothermophilus disk assay.

Mechanism of action of β-lactam antibiotics.

Mechanism of action of sulfonamide antibiotics.

Logical Relationships in the Assay

The following diagram illustrates the logical connections between the key components of the Bacillus stearothermophilus disk assay.

Logical relationship of assay components.

References

- 1. Bacillus stearothermophilus disc assay for detection of inhibitors in milk: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Bacillus stearothermophilus disk assay for detection of residual penicillins in milk: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of a Bacillus stearothermophilus tube test as a screening tool for anticoccidial residues in poultry - PMC [pmc.ncbi.nlm.nih.gov]

The Bacillus stearothermophilus Disc Assay (BSDA): A Technical Guide to its History, Development, and Application in Antibiotic Detection

Introduction

The Bacillus stearothermophilus disc assay (BSDA) has been a cornerstone in the screening of antibiotic residues in food products, particularly milk, for decades. Its simplicity, cost-effectiveness, and sensitivity to a broad spectrum of antimicrobial agents have made it a widely adopted method in the dairy industry and regulatory laboratories worldwide. This technical guide provides an in-depth exploration of the history, development, underlying principles, and practical application of the BSDA for researchers, scientists, and drug development professionals.

History and Development

The genesis of the BSDA can be traced back to the broader field of microbiological inhibition assays. The fundamental principle of these assays lies in the inhibition of microbial growth by antimicrobial substances. Early methods utilized various microorganisms to detect antibiotic residues, but the quest for a more sensitive and reliable test led to the exploration of thermophilic bacteria.

The pivotal moment in the history of the BSDA came with the work of Galesloot and Hassing at the Netherlands Institute for Dairy Research. Their research in the early 1960s identified Bacillus stearothermophilus, a thermophilic bacterium, as a highly sensitive indicator organism for the detection of penicillin in milk. This discovery laid the foundation for a standardized assay.

In 1970, the International Dairy Federation (IDF) officially adopted a method based on the work of Galesloot and Hassing, designated as IDF Standard 57:1970 .[1][2] This standard, titled "Detection of penicillin in milk by a disk assay technique," solidified the use of B. stearothermophilus for routine antibiotic screening in the dairy industry. The BSDA, as it came to be known, was a modification and standardization of this earlier IDF procedure.[3] Subsequent collaborative studies further validated and refined the method, demonstrating its superior sensitivity compared to other official methods at the time, such as those using Sarcina lutea (Micrococcus luteus) or Bacillus subtilis.[3]

Principles of the BSDA: The Signaling Pathway of Inhibition

The efficacy of the BSDA hinges on the susceptibility of Bacillus stearothermophilus to a wide range of antibiotics. The presence of these antimicrobial compounds in a sample inhibits the germination and subsequent growth of the bacterial spores, leading to a visible zone of inhibition on an agar plate. The underlying mechanism of this inhibition varies depending on the class of antibiotic.

Beta-Lactam Antibiotics

Beta-lactam antibiotics, such as penicillin and its derivatives, are a primary focus of the BSDA. Their mechanism of action involves the inhibition of bacterial cell wall synthesis. Specifically, beta-lactams acylate the active site of D-alanine carboxypeptidase, an enzyme crucial for the cross-linking of peptidoglycan, the structural component of the bacterial cell wall. This disruption of cell wall integrity ultimately leads to cell lysis and death.

Other Antibiotic Classes

The BSDA is also sensitive to other classes of antibiotics that act on different cellular targets:

-

Tetracyclines: These antibiotics inhibit protein synthesis by binding to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[4][5]

-

Macrolides: Macrolides also inhibit protein synthesis, but they bind to the 50S ribosomal subunit. This binding interferes with the translocation of peptidyl-tRNA, thereby halting peptide chain elongation.[6][7]

-

Sulfonamides: This class of antibiotics acts as competitive inhibitors of the enzyme dihydropteroate synthetase, which is essential for the synthesis of folic acid. Bacteria require folic acid for the synthesis of nucleic acids and some amino acids. By blocking its production, sulfonamides inhibit bacterial growth.[8][9]

Experimental Protocol

The following is a detailed methodology for the BSDA, based on the principles outlined in the historical IDF Standard 57:1970 and subsequent validated practices.

Materials

-

Test Organism: Spore suspension of Bacillus stearothermophilus var. calidolactis.

-

Culture Media: Antibiotic Medium No. 4 or PM Indicator Agar.

-

Petri Dishes: Sterile, flat-bottomed petri dishes (e.g., 100 mm diameter).

-

Paper Discs: Sterile, absorbent paper discs (e.g., 12.7 mm diameter).

-

Incubator: Capable of maintaining a temperature of 64 ± 2°C.

-

Pipettes: Sterile, calibrated pipettes.

-

Forceps: Sterile forceps.

-

Control Standards: Certified antibiotic standards (e.g., penicillin G).

-

Sample: Milk or other liquid samples to be tested.

Methodology

-

Media Preparation: Prepare the agar medium according to the manufacturer's instructions. Autoclave to sterilize and then cool to 48-50°C in a water bath.

-

Inoculation: Add the B. stearothermophilus spore suspension to the molten agar to achieve a final concentration of approximately 1 x 105 to 1 x 106 spores/mL of medium. Mix gently but thoroughly to ensure uniform distribution of spores.

-

Pouring Plates: Aseptically pour the inoculated agar into sterile petri dishes to a uniform depth (e.g., 2-3 mm). Allow the agar to solidify on a level surface.

-

Sample Application:

-

Using sterile forceps, dip a paper disc into the milk sample until fully saturated.

-

Remove the disc and touch the edge once against the inside of the sample container to remove excess liquid.

-

Place the disc flat on the surface of the solidified agar, pressing gently to ensure full contact.

-

Repeat for all samples, including positive and negative controls.

-

-

Incubation: Invert the petri dishes and incubate at 64 ± 2°C for 2.5 to 4 hours, or until clear zones of inhibition are visible around the positive control disc.

-

Interpretation of Results:

-

A clear zone of inhibition around a sample disc indicates the presence of an antibiotic or inhibitory substance.

-

The absence of a zone indicates that no inhibitory substances were detected at the sensitivity limit of the assay.

-

The diameter of the zone of inhibition is proportional to the concentration of the antibiotic present.

-

Quantitative Data and Performance

The BSDA is a semi-quantitative assay, with the size of the inhibition zone correlating with the antibiotic concentration. For quantitative analysis, a standard curve can be generated using known concentrations of a specific antibiotic. The detection limits of the BSDA vary depending on the antibiotic and the specific assay conditions.

| Antibiotic Class | Antibiotic | Detection Limit (µg/kg or IU/kg) in Milk | Maximum Residue Limit (MRL) in Milk (EU) (µg/kg) |

| Beta-Lactams | Penicillin G | 2 - 4 | 4 |

| Ampicillin | 3 - 6 | 4 | |

| Amoxicillin | 4 - 8 | 4 | |

| Cloxacillin | 20 - 40 | 30 | |

| Cephapirin | 5 - 10 | 60 | |

| Tetracyclines | Tetracycline | 50 - 200 | 100 |

| Oxytetracycline | 100 - 300 | 100 | |

| Chlortetracycline | 80 - 250 | 100 | |

| Macrolides | Erythromycin | 30 - 100 | 40 |

| Tylosin | 20 - 50 | 50 | |

| Aminoglycosides | Streptomycin | 200 - 500 | 200 |

| Neomycin | 100 - 400 | 1500 | |

| Sulfonamides | Sulfadimidine | 50 - 150 | 100 |

| Sulfathiazole | 50 - 150 | 100 |

Note: Detection limits are approximate and can vary based on the specific protocol, media, and bacterial strain used. MRLs are subject to change and may differ in other jurisdictions.

Advantages and Limitations

The enduring popularity of the BSDA can be attributed to several key advantages:

-

Broad Spectrum: It can detect a wide range of antibiotics commonly used in veterinary medicine.

-

High Sensitivity: Particularly for beta-lactam antibiotics, the assay is highly sensitive.

-

Cost-Effective: The materials and equipment required are relatively inexpensive.

-

Simplicity: The procedure is straightforward and does not require highly specialized technical skills.

However, the BSDA also has some limitations:

-

Non-Specific: A positive result only indicates the presence of an inhibitory substance and does not identify the specific antibiotic. Confirmatory methods such as chromatography are required for identification.

-

Potential for False Positives: Naturally occurring inhibitory substances in milk (e.g., lysozyme, lactoferrin) can sometimes lead to false-positive results.

-

Semi-Quantitative: While the zone size provides an indication of concentration, it is not as precise as instrumental methods.

Conclusion

The Bacillus stearothermophilus disc assay has a rich history and continues to be a vital tool for the preliminary screening of antibiotic residues in the food industry. Its development, rooted in the pioneering work of early dairy scientists and standardized by international organizations, has provided a simple, sensitive, and cost-effective method for ensuring the safety of dairy and other food products. While newer, more specific methods have emerged, the BSDA remains a valuable first-line screening tool, playing a crucial role in monitoring antibiotic use and protecting public health. For researchers and drug development professionals, understanding the principles and methodologies of this foundational assay provides a valuable context for the ongoing development of advanced analytical techniques for residue detection.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. shop.fil-idf.org [shop.fil-idf.org]

- 3. shop.fil-idf.org [shop.fil-idf.org]

- 4. m.youtube.com [m.youtube.com]

- 5. google.com [google.com]

- 6. Macrolides - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Macrolides: Mode of Action, Mechanism of Resistance • Microbe Online [microbeonline.com]

- 8. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

A Technical Guide to the Bacillus stearothermophilus Disk Assay for Antibiotic Residue Detection

This in-depth technical guide provides a comprehensive overview of the key components, reagents, and experimental protocols for the Bacillus stearothermophilus disk assay. Tailored for researchers, scientists, and drug development professionals, this document outlines the core requirements for performing this widely used microbiological method for the detection of antibiotic residues, particularly in dairy products.

Core Components and Reagents

The successful execution of the Bacillus stearothermophilus disk assay relies on a specific set of biological and chemical components. These include the test microorganism, appropriate culture media, and various reagents for control and analysis.

Test Microorganism

The cornerstone of this assay is the thermophilic bacterium Bacillus stearothermophilus (also known as Geobacillus stearothermophilus). Its spores are utilized for their sensitivity to a broad spectrum of antimicrobial agents.[1][2] The spores remain dormant in the presence of these inhibitors, preventing germination and subsequent bacterial growth. A commonly used strain for this assay is Bacillus stearothermophilus var. calidolactis C953.

Culture Media

The choice of culture medium is critical for optimal growth of the test organism and clear visualization of inhibition zones. Two commonly employed media are Antibiotic Assay Medium No. 4 and PM Indicator Agar.

Antibiotic Assay Medium No. 4 (Yeast Beef Agar): This medium is suitable for the detection of penicillin G in milk.[3][4] Its composition provides the necessary nutrients for the growth of Bacillus stearothermophilus.[3][5][6]

| Component | Concentration (g/L) |

| Peptic digest of animal tissue (Peptone) | 6.0 |

| Beef extract | 1.5 |

| Yeast extract | 3.0 |

| Dextrose | 1.0 |

| Agar | 15.0 |

| Final pH | 6.6 ± 0.2 at 25°C |

Table 1: Composition of Antibiotic Assay Medium No. 4.[3][5][6]

PM Indicator Agar: This medium is recommended for the rapid detection of trace amounts of penicillin in milk and contains a pH indicator, bromocresol purple, which changes color in response to bacterial growth.[7] As B. stearothermophilus grows, it produces acid, causing the pH to drop and the indicator to change from purple to yellow.[1]

| Component | Concentration (g/L) |

| Peptic digest of animal tissue | 5.0 |

| Casein enzymic hydrolysate | 1.7 |

| Papaic digest of soyabean meal | 0.3 |

| Beef extract | 3.0 |

| Dextrose | 5.25 |

| Sodium chloride | 0.5 |

| Dipotassium phosphate | 0.25 |

| Polysorbate 80 | 1.0 |

| Bromo cresol purple | 0.06 |

| Agar | 15.0 |

| Final pH | 7.8 ± 0.2 at 25°C |

Table 2: Composition of PM Indicator Agar.[7]

Key Reagents

-

Bacillus stearothermophilus Spore Suspension: A standardized suspension of spores is used to inoculate the agar medium.

-

Paper Disks: Sterile paper disks (typically 12.7 mm in diameter) are impregnated with the sample to be tested.[8]

-

Positive Control: A solution containing a known concentration of an antibiotic (e.g., penicillin G) is used to verify the sensitivity of the assay.

-

Negative Control: An inhibitor-free sample (e.g., antibiotic-free milk) is used to ensure the viability of the spore suspension and proper medium performance.

-

Penase (β-lactamase): This enzyme is used in confirmatory assays to identify β-lactam antibiotics. Penase inactivates β-lactams, causing a positive sample to become negative.

Experimental Protocols

The following sections detail the methodologies for preparing the necessary reagents and performing the disk assay.

Preparation of Bacillus stearothermophilus Spore Suspension

-

Strain Activation: Inoculate Bacillus stearothermophilus onto a suitable activation medium, such as Tryptone Soya Agar (TSA), and incubate at 55-65°C for 18-24 hours.

-

Spore Induction: Culture the activated bacteria on a sporulation medium under conditions that promote spore formation.

-

Harvesting and Washing: Harvest the spores and wash them multiple times with sterile distilled water or phosphate buffer (pH 7.2) to remove vegetative cells and residual medium.

-

Standardization: Adjust the concentration of the spore suspension to a predetermined level, often compared to a McFarland standard, to ensure consistent results.

Bacillus stearothermophilus Disk Assay Protocol

-

Media Preparation: Prepare either Antibiotic Assay Medium No. 4 or PM Indicator Agar according to the manufacturer's instructions.[3][7] Sterilize by autoclaving at 121°C for 15 minutes.

-

Inoculation of Agar: Cool the sterilized medium to 45-50°C. Add the standardized Bacillus stearothermophilus spore suspension to the molten agar and mix thoroughly to ensure uniform distribution.

-

Pouring Plates: Aseptically pour the inoculated agar into sterile petri dishes to a uniform thickness. Allow the agar to solidify completely.

-

Disk Application:

-

Impregnate sterile paper disks with the test sample (e.g., milk).

-

Place the sample-impregnated disks, along with positive and negative control disks, onto the surface of the solidified agar plates. Ensure disks are placed with sufficient distance between them to prevent overlapping of inhibition zones.

-

-

Incubation: Invert the petri dishes and incubate them at 60 ± 2°C for 4-6 hours, or until clear zones of inhibition are observed around the positive control disk.[1]

-

Interpretation of Results:

-

Negative Result: If no zone of inhibition is observed around the sample disk, it indicates the absence of inhibitory substances at or above the detection limit of the assay. With PM Indicator Agar, the medium will turn yellow due to bacterial growth.

-

Positive Result: A clear zone of inhibition around the sample disk indicates the presence of an inhibitory substance. The diameter of the zone can be measured to provide a semi-quantitative assessment of the antibiotic concentration. With PM Indicator Agar, the medium around the disk will remain purple.

-

Quantitative Data

The Bacillus stearothermophilus disk assay is a sensitive method for detecting various antibiotics. The table below summarizes the detection limits for several common antibiotics in milk.

| Antibiotic | Detection Limit (µg/mL or unit/mL) |

| Penicillin G | 0.005 - 0.008 unit/mL |

| Ampicillin | 0.005 - 0.008 µg/mL |

| Cephapirin | 0.005 - 0.008 µg/mL |

| Cloxacillin | 0.05 - 0.08 µg/mL |

Table 3: Detection Limits of Various Antibiotics in Milk using the Bacillus stearothermophilus Disk Assay.[9]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in performing the Bacillus stearothermophilus disk assay.

Caption: Workflow of the Bacillus stearothermophilus disk assay.

Principle of Detection

The following diagram illustrates the underlying principle of the assay.

Caption: Principle of antibiotic detection in the assay.

References

- 1. liofilchem.net [liofilchem.net]

- 2. Screening Methods for Antimicrobial Residues in the Dairy Chain—The Past and the Present - PMC [pmc.ncbi.nlm.nih.gov]

- 3. exodocientifica.com.br [exodocientifica.com.br]

- 4. himedialabs.com [himedialabs.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. tmmedia.in [tmmedia.in]

- 7. himedialabs.com [himedialabs.com]

- 8. Holdings: BACILLUS STEAROTHERMOPHILUS DISK ASSAY FOR DETECTION OF ANTIBIOTIC RESIDUES IN DAIRY MILK [aunilo.uum.edu.my]

- 9. Bacillus stearothermophilus disk assay for detection of residual penicillins in milk: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Applications of Bacillus stearothermophilus in Microbial Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geobacillus stearothermophilus, formerly known as Bacillus stearothermophilus, is a Gram-positive, thermophilic bacterium that has become an indispensable tool in various microbial assays. Its ability to form highly resistant endospores that can withstand extreme temperatures and harsh conditions makes it a gold standard for validating sterilization processes. Furthermore, its sensitivity to a broad spectrum of antimicrobial agents has led to its widespread use in the detection of antibiotic residues in food products. This technical guide provides an in-depth overview of the core applications of G. stearothermophilus in microbial assays, complete with detailed experimental protocols, quantitative data, and visual workflows to aid researchers and professionals in the field.

Application in Sterilization Validation

The primary application of G. stearothermophilus is as a biological indicator (BI) for monitoring the efficacy of steam sterilization (autoclaving) and other sterilization methods.[1][2][3][4] The exceptional heat resistance of its spores provides a stringent challenge to the sterilization process, ensuring that the required sterility assurance level is met.[1][2][3]

Principle of Biological Indicators

Biological indicators containing G. stearothermophilus spores are placed in the most challenging locations within a sterilizer load.[2] If the sterilization cycle is effective, the spores are killed.[1] Following the cycle, the BI is incubated in a specialized growth medium.[5] If any spores survived, they will germinate and grow, causing a visible change in the medium, typically a color shift from purple to yellow due to acid production from carbohydrate metabolism.[1][5][6] No color change indicates a successful sterilization process.[1][5]

Quantitative Data: Thermal Resistance

The thermal resistance of G. stearothermophilus spores is quantified by the D-value, which is the time required at a specific temperature to reduce the spore population by 90% (or one logarithm). The z-value represents the temperature change required to alter the D-value by a factor of ten.

| Temperature (°C) | D-value (minutes) | Medium/Solvent | Reference |

| 121 | ≥1.5 | Standard | [7] |

| 121 | 2.0 | Standard | [1] |

| 121 | 3.26 | Purified Water | [8] |

| 121 | 3.61 | Trypticase Soy Broth (TSB) | [8] |

| 121 | 0.97 | 5% Glucose Injection | [8] |

| 121 | 2.94 | Sodium Bicarbonate Injection | [8] |

| 115 | 20.0 (Calculated from z-value) | Standard | [1] |

| 131 | 0.2 (Calculated from z-value) | Standard | [1] |

Experimental Protocol: Steam Sterilization Validation

This protocol outlines the general procedure for using self-contained biological indicators (SCBIs) with G. stearothermophilus spores.

-

Placement: Place SCBIs in the most difficult-to-sterilize locations within the autoclave load (e.g., inside dense packs, at the exhaust line).[2]

-

Processing: Run the sterilization cycle according to the validated parameters (e.g., 121°C for 15 minutes).[2]

-

Activation: After the cycle, allow the SCBIs to cool. Activate the indicator by crushing the internal glass ampoule to allow the growth medium to come into contact with the spore strip.[6]

-

Incubation: Incubate the activated SCBI, along with a non-sterilized positive control, at 55-60°C for 24-48 hours.[5]

-

Interpretation:

-

Negative Result (Pass): The medium in the processed SCBI remains purple, indicating no spore growth and a successful sterilization cycle.[1]

-

Positive Result (Fail): The medium in the processed SCBI turns yellow, indicating spore survival and a failed sterilization cycle.[1] The positive control must show a yellow color change for the test to be valid.

-

Application in Antibiotic Residue Detection

G. stearothermophilus is highly sensitive to a wide range of antimicrobial agents, making it an excellent test organism for screening antibiotic residues in food products, particularly milk and meat.[9][10] The presence of these residues can have significant public health implications, including allergic reactions and the development of antibiotic resistance.

Principle of Microbial Inhibition Assays

These assays are based on the principle that antibiotic residues in a sample will inhibit the germination and growth of G. stearothermophilus spores. In a typical assay, a sample is applied to a solid agar medium inoculated with the spores.[11] After incubation, the absence of bacterial growth (indicated by no color change in the medium) around the sample signifies the presence of inhibitory substances.[9]

Quantitative Data: Detection Limits of Antibiotics

The sensitivity of G. stearothermophilus-based assays varies depending on the antibiotic. The following table provides approximate detection limits for some common antibiotics in milk.

| Antibiotic | Detection Limit (µg/L) | Reference |

| Penicillin G | ~3.9 | [12] |

| Tetracycline | >100 (less sensitive) | [13] |

| Chloramphenicol | >3000 (less sensitive) | [13] |

Note: The sensitivity can be influenced by factors such as the composition of the assay medium and the concentration of spores.[10]

Experimental Protocol: Disk Assay for Antibiotic Residues in Milk

This protocol describes a common method for detecting antibiotic residues in milk using a disk diffusion assay.

-

Medium Preparation: Prepare an agar medium containing a pH indicator (e.g., bromocresol purple) and inoculate it with a standardized concentration of G. stearothermophilus spores (e.g., 2 x 105 spores/ml).[10] Pour the agar into petri dishes.

-

Sample Application: Impregnate a sterile paper disk with the milk sample and place it on the surface of the agar.

-

Incubation: Incubate the plates at 60-65°C for 3-6 hours.[9]

-

Interpretation:

-

Negative Result: The agar turns yellow due to bacterial growth, indicating the absence of inhibitory substances.

-

Positive Result: A purple zone of inhibition appears around the disk, indicating the presence of antibiotic residues that have prevented bacterial growth.[9]

-

Signaling Pathway of Spore Germination

The germination of G. stearothermophilus spores is a critical process in both its application as a biological indicator and in antibiotic residue testing. While the specific details are still under investigation, the general pathway is understood to be similar to that of other Bacillus species.[14]

Germination is initiated when specific germinants (e.g., nutrients) bind to germinant receptors located in the spore's inner membrane.[14][15] This binding triggers a cascade of events, leading to the release of dipicolinic acid (DPA) from the spore core.[16] The release of DPA allows for the rehydration of the core and the activation of cortex-lytic enzymes, which degrade the spore's protective cortex layer.[16] This ultimately leads to the outgrowth of a vegetative cell.

Conclusion

Geobacillus stearothermophilus remains a cornerstone of microbial quality control, providing reliable and robust methods for sterilization validation and antibiotic residue screening. Its unique physiological properties, particularly the heat resistance of its spores, ensure its continued relevance in pharmaceutical manufacturing, healthcare, and the food industry. The detailed protocols and data presented in this guide offer a comprehensive resource for professionals seeking to effectively utilize this versatile microorganism in their analytical workflows.

References

- 1. Understanding Sterilization Temperature and Sterilization Exposure Time [princesterilization.com]

- 2. medicallabnotes.com [medicallabnotes.com]

- 3. researchgate.net [researchgate.net]

- 4. thermalcompliance.co.uk [thermalcompliance.co.uk]

- 5. merckmillipore.com [merckmillipore.com]

- 6. youtube.com [youtube.com]

- 7. amautoclave.com [amautoclave.com]

- 8. Comparison of D Values of Geobacillus stearothermophilus Spores in Different Solutions [cjph.com.cn]

- 9. liofilchem.net [liofilchem.net]

- 10. Determination of Antibiotics in Meat Using Bacillus stearothermophilus Spores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. bacterium geobacillus stearothermophilus: Topics by Science.gov [science.gov]

- 13. researchgate.net [researchgate.net]

- 14. Kinetics of Germination of Individual Spores of Geobacillus stearothermophilus as Measured by Raman Spectroscopy and Differential Interference Contrast Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. geobacillus stearothermophilus spores: Topics by Science.gov [science.gov]

An In-Depth Technical Guide to the Bacillus stearothermophilus Disk Assay

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Bacillus stearothermophilus (now reclassified as Geobacillus stearothermophilus) disk assay, a widely used microbiological method for the detection of antimicrobial substances, particularly antibiotic residues in food products. This document details the underlying principles, experimental protocols, and data interpretation associated with this assay.

Introduction

The Bacillus stearothermophilus disk assay is a type of agar diffusion bioassay. It is renowned for its simplicity, sensitivity, and rapidity, making it a valuable screening tool in the food industry, particularly for dairy and meat products. The assay's primary application is the qualitative and semi-quantitative detection of antimicrobial residues, which is crucial for ensuring food safety and preventing the development of antibiotic resistance. B. stearothermophilus, a thermophilic bacterium, is the indicator organism of choice due to its high sensitivity to a broad spectrum of antibiotics and its ability to grow at elevated temperatures (55-65°C), which inhibits the growth of most other microorganisms.

Principle of the Assay

The principle of the Bacillus stearothermophilus disk assay is based on the inhibition of microbial growth. Spores of B. stearothermophilus are dispersed uniformly in a suitable agar medium. A paper disk impregnated with the test sample (e.g., milk, meat extract) is placed on the surface of the agar. The plate is then incubated under optimal conditions for the growth of B. stearothermophilus.

If the sample contains antimicrobial substances, they will diffuse from the disk into the surrounding agar, creating a concentration gradient. In the area where the concentration of the antimicrobial agent is above the minimum inhibitory concentration (MIC) for B. stearothermophilus, the growth of the bacteria will be prevented. This results in a clear, circular "zone of inhibition" around the disk. The diameter of this zone is proportional to the concentration of the inhibitory substance in the sample. By comparing the size of the zone of inhibition to that of known standards, a semi-quantitative determination of the antimicrobial concentration can be made.

Experimental Protocols

This section provides detailed methodologies for performing the Bacillus stearothermophilus disk assay. The protocols are based on established methods, including those recognized by AOAC International.

Media Preparation

Two types of media are commonly used for this assay: PM Indicator Agar and Antibiotic Medium No. 4.

3.1.1. PM Indicator Agar

This medium is specifically designed for the detection of penicillin in milk.

| Ingredient | Amount per Liter |

| Pancreatic Digest of Casein | 5.0 g |

| Yeast Extract | 2.5 g |

| Dextrose | 1.0 g |

| Agar | 15.0 g |

| Bromocresol Purple | 0.05 g |

| Final pH | 7.8 ± 0.2 at 25°C |

Preparation Protocol:

-

Suspend the ingredients in 1 liter of purified water.

-

Heat with frequent agitation and boil for 1 minute to completely dissolve the components.

-

Autoclave at 121°C for 15 minutes.

-

Cool the medium to 55-60°C before adding the spore suspension.

3.1.2. Antibiotic Medium No. 4 (Yeast Beef Agar) [1][2][3][4][5]

This is a general-purpose medium for antibiotic assays.

| Ingredient | Amount per Liter |

| Peptic Digest of Animal Tissue | 6.0 g |

| Yeast Extract | 3.0 g |

| Beef Extract | 1.5 g |

| Dextrose | 1.0 g |

| Agar | 15.0 g |

| Final pH | 6.6 ± 0.1 at 25°C |

Preparation Protocol:

-

Suspend 26.5 grams of the medium in 1 liter of purified water.[2]

-

Heat to boiling to dissolve the medium completely.[2]

-

Sterilize by autoclaving at 121°C for 15 minutes.[2]

-

Cool the medium to 55-60°C before adding the spore suspension.

Preparation of Bacillus stearothermophilus Spore Suspension

A standardized spore suspension is critical for the reproducibility of the assay.

Protocol:

-

Culture Growth: Inoculate slants of a suitable sporulation agar with Bacillus stearothermophilus. Incubate at 55-60°C for 5-7 days, or until heavy sporulation is observed.

-

Spore Harvesting: Wash the growth from the agar surface using sterile purified water.

-

Spore Purification: Centrifuge the suspension to pellet the spores. Wash the spore pellet multiple times with sterile purified water to remove vegetative cells and debris.

-

Heat Shock: Resuspend the washed spores in sterile purified water and heat shock the suspension at 80-85°C for 10-15 minutes. This step is crucial for killing any remaining vegetative cells.

-

Standardization: Determine the spore concentration (colony-forming units per milliliter, CFU/mL) by performing serial dilutions and plate counts. Adjust the concentration to the desired level (typically 1 x 10^6 to 1 x 10^7 spores/mL) with sterile purified water.

-

Storage: Store the standardized spore suspension at 2-8°C.

Assay Procedure

The following protocol outlines the steps for performing the disk assay.

-

Preparation of Agar Plates:

-

Cool the sterilized agar medium (PM Indicator Agar or Antibiotic Medium No. 4) to 55-60°C.

-

Add the standardized Bacillus stearothermophilus spore suspension to the molten agar to achieve a final concentration of approximately 1 x 10^5 spores/mL of medium.

-

Mix the inoculated agar thoroughly but gently to avoid air bubbles.

-

Pour the agar into sterile, flat-bottomed petri dishes to a uniform depth of 2-3 mm.

-

Allow the agar to solidify on a level surface.

-

-

Sample Preparation:

-

Liquid Samples (e.g., Milk): Use the sample directly.

-

Solid Samples (e.g., Meat): Prepare an extract by blending the sample with a suitable buffer or water, followed by centrifugation to clarify the extract.

-

-

Application of Disks:

-

Using sterile forceps, dip a sterile paper disk (typically 12.7 mm in diameter) into the test sample until saturated.

-

Remove any excess liquid by touching the edge of the disk to the side of the sample container.

-

Carefully place the saturated disk onto the surface of the solidified agar plate.

-

Gently press the disk to ensure complete contact with the agar.

-

Include positive control disks (containing a known concentration of an antibiotic, e.g., penicillin G) and negative control disks (saturated with sterile water or antibiotic-free milk).

-

-

Incubation:

-

Invert the petri dishes to prevent condensation from dripping onto the agar surface.

-

Incubate the plates at 64 ± 2°C for 3-5 hours, or until a clear zone of inhibition is observed around the positive control disk.

-

-

Interpretation of Results:

-

Measure the diameter of the zone of inhibition (including the disk) to the nearest millimeter using a caliper or ruler.

-

A clear zone of inhibition around the sample disk indicates the presence of an antimicrobial substance.

-

The absence of a zone of inhibition suggests that no detectable antimicrobial substance is present.

-

The size of the zone of inhibition is proportional to the concentration of the antimicrobial agent.

-

Data Presentation

Quantitative data from the Bacillus stearothermophilus disk assay is crucial for assessing the sensitivity of the method and for semi-quantitative analysis of unknown samples.

Detection Limits of Various Antibiotics in Milk

The following table summarizes the detectable levels of several antibiotics in milk using the Bacillus stearothermophilus disk assay, as determined in collaborative studies.[1]

| Antibiotic | Detection Limit (µg/mL or unit/mL) |

| Penicillin G | 0.005 - 0.008 |

| Ampicillin | 0.005 - 0.008 |

| Cephapirin | 0.005 - 0.008 |

| Cloxacillin | 0.05 - 0.08 |

Zone of Inhibition Diameters for Penicillin G

The relationship between the concentration of an antibiotic and the resulting zone of inhibition is fundamental for semi-quantitative analysis. The following table provides expected zone of inhibition diameters for various concentrations of Penicillin G.

| Penicillin G Concentration (units/mL) | Approximate Zone of Inhibition Diameter (mm) |

| 0.005 | 12 - 14 |

| 0.008 | 16 - 18 |

| 0.01 | 18 - 20 |

| 0.025 | 22 - 24 |

| 0.05 | 26 - 28 |

Note: These values are approximate and may vary depending on the specific assay conditions.

Visualizations

The following diagrams illustrate the key workflows in the Bacillus stearothermophilus disk assay.

Caption: Overall workflow of the Bacillus stearothermophilus disk assay.

Caption: Step-by-step process for preparing a standardized spore suspension.

References

The Theoretical Core of Antimicrobial Susceptibility Testing: An In-depth Guide to the Zone of Inhibition in Bacillus subtilis Disc Diffusion Assays

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the theoretical principles underpinning the zone of inhibition as observed in Bacillus subtilis disc diffusion assays (BSDA). It offers detailed experimental protocols, quantitative data for analysis, and visualizations of the underlying molecular interactions, serving as a vital resource for professionals engaged in antimicrobial research and development.

Theoretical Basis of the Zone of Inhibition

The formation of a zone of inhibition in a disc diffusion assay, such as the Kirby-Bauer test, is a visual representation of an antimicrobial agent's efficacy against a specific microorganism, in this case, Bacillus subtilis. The underlying principle is the establishment of a concentration gradient of the antimicrobial agent within an agar medium.

An antimicrobial-impregnated disc placed on an agar surface previously inoculated with a lawn of bacteria acts as a point source for the diffusion of the agent. As the substance diffuses outwards into the agar, its concentration decreases with increasing distance from the disc.[1] Simultaneously, the bacteria on the agar surface begin to grow and multiply.

The interaction between the diffusing antimicrobial and the growing bacteria results in the formation of a circular zone of no growth, termed the "zone of inhibition," around the disc. The edge of this zone corresponds to the Minimum Inhibitory Concentration (MIC) of the antimicrobial agent for that particular bacterial strain.[2] The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.[2] Beyond this critical concentration, the antimicrobial agent is too dilute to impede bacterial growth.

The size of the zone of inhibition is therefore influenced by a multitude of factors, including:

-

Antimicrobial Agent Properties: This includes the concentration of the agent in the disc, its molecular weight, and its rate of diffusion through the agar.[3]

-

Bacterial Strain Characteristics: The susceptibility of the specific Bacillus subtilis strain to the antimicrobial agent is a primary determinant.[4]

-

Experimental Conditions: Factors such as the composition and pH of the growth medium (typically Mueller-Hinton agar), the depth of the agar, the density of the bacterial inoculum, and the temperature and duration of incubation all play a critical role in the final size of the zone of inhibition.[5]

Bacteriostatic vs. Bactericidal Activity

The zone of inhibition indicates that bacterial growth has been prevented. This can be due to two distinct mechanisms of action of the antimicrobial agent:

-

Bacteriostatic: The agent inhibits the growth and reproduction of the bacteria without killing them.

-

Bactericidal: The agent actively kills the bacteria.

While the disc diffusion assay does not differentiate between these two mechanisms, it provides a crucial initial screening of an antimicrobial's potential.[2]

Experimental Protocols: The Kirby-Bauer Disc Diffusion Method for Bacillus subtilis

The Kirby-Bauer method is a standardized protocol for antimicrobial susceptibility testing. Adherence to these standards is crucial for obtaining reproducible and comparable results. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide detailed guidelines for this procedure.[6][7]

Materials

-

Bacillus subtilis culture (e.g., ATCC 6633)

-

Mueller-Hinton Agar (MHA) plates

-

Sterile cotton swabs

-

Sterile saline or Tryptic Soy Broth (TSB)

-

0.5 McFarland turbidity standard

-

Antimicrobial-impregnated paper discs

-

Sterile forceps or disc dispenser

-

Incubator (35°C ± 2°C)

-

Ruler or calipers for measuring zone diameters

Procedure

-

Inoculum Preparation:

-

Aseptically select 3-5 well-isolated colonies of Bacillus subtilis from an 18-24 hour culture plate.

-

Suspend the colonies in sterile saline or TSB.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

-

Inoculation of MHA Plate:

-

Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the adjusted suspension.

-

Rotate the swab against the side of the tube to remove excess liquid.

-

Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.

-

Finally, run the swab around the circumference of the agar.

-

-

Application of Antimicrobial Discs:

-

Allow the inoculated plate to dry for 3-5 minutes, but no more than 15 minutes.

-

Aseptically apply the antimicrobial-impregnated discs to the surface of the agar using sterile forceps or a disc dispenser.

-

Ensure that the discs are placed firmly on the agar to ensure complete contact.

-

Discs should be spaced at least 24 mm apart from center to center.

-

-

Incubation:

-

Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Measurement and Interpretation of Results:

-

After incubation, measure the diameter of the zones of complete inhibition (including the diameter of the disc) to the nearest millimeter using a ruler or calipers.

-

Interpret the results as "Susceptible" (S), "Intermediate" (I), or "Resistant" (R) by comparing the measured zone diameters to standardized interpretive charts provided by CLSI or EUCAST.[8]

-

Quantitative Data: Zone of Inhibition Diameters for Antibiotics against Bacillus subtilis

The following table summarizes representative zone of inhibition diameter data for various antibiotics against Bacillus subtilis. It is important to note that these values can vary between studies and strains, and standardized interpretive criteria from bodies like CLSI and EUCAST should be consulted for clinical decision-making.

| Antibiotic | Disc Content | Zone of Inhibition Diameter (mm) - Representative Data | Susceptibility Interpretation (Example) |

| Ampicillin | 10 µg | 16.2 | Resistant |

| Chloramphenicol | 30 µg | 15.5 | Intermediate |

| Ciprofloxacin | 5 µg | 30 | Susceptible |

| Erythromycin | 15 µg | 27 | Susceptible |

| Gentamicin | 10 µg | 20 | Susceptible |

| Kanamycin | 30 µg | 20 | Susceptible |

| Ofloxacin | 5 µg | 22.5 | Susceptible |

| Penicillin | 10 units | 27 | Susceptible |

| Tetracycline | 30 µg | Varies | - |

| Trimethoprim-sulfamethoxazole | 1.25/23.75 µg | 25 | Susceptible |

Data compiled from multiple sources. Interpretive categories are illustrative and should be confirmed with current CLSI/EUCAST guidelines.

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow

Experimental Workflow of the Kirby-Bauer Disc Diffusion Assay

Caption: Workflow of the Kirby-Bauer disc diffusion assay.

Antibiotic Mechanisms of Action in Bacillus subtilis

The following diagrams illustrate the primary cellular targets of common classes of antibiotics in Bacillus subtilis.

Caption: Mechanism of action of penicillin in Bacillus subtilis.

Caption: Mechanisms of action of protein synthesis inhibitors.

Caption: Mechanism of action of ciprofloxacin in B. subtilis.

Conclusion

The zone of inhibition in a Bacillus subtilis disc diffusion assay is a powerful and widely used indicator of antimicrobial susceptibility. A thorough understanding of its theoretical underpinnings, coupled with strict adherence to standardized experimental protocols, is paramount for generating reliable and meaningful data. This guide provides the foundational knowledge, practical procedures, and conceptual visualizations necessary for researchers, scientists, and drug development professionals to effectively utilize the BSDA in the critical pursuit of novel antimicrobial agents.

References

Exploring the Sensitivity of Bacillus stearothermophilus to Different Antibiotics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the antibiotic sensitivity profile of Bacillus stearothermophilus, a thermophilic, Gram-positive bacterium of significant industrial and clinical relevance. Now reclassified as Geobacillus stearothermophilus, this organism's notable heat resistance makes it a key biological indicator in sterilization processes. Understanding its susceptibility to various antimicrobial agents is crucial for controlling its growth and for broader research into antibiotic resistance in thermophiles. This document outlines quantitative susceptibility data, detailed experimental protocols for its assessment, and a representative signaling pathway involved in antibiotic resistance.

Antibiotic Susceptibility Profile

The susceptibility of Bacillus stearothermophilus to a range of antibiotics is most effectively quantified by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. The following table summarizes the MIC values for B. stearothermophilus strain 953 against several common antibiotics.

Data Presentation

| Antibiotic Class | Antibiotic | Minimum Inhibitory Concentration (MIC) in µg/mL |

| β-Lactams | Penicillin G | 0.005 |

| Cloxacillin | 0.03 | |

| Ampicillin | 0.005 | |

| Amoxicillin | 0.005 | |

| Cephapirin | 0.01 | |

| Tetracyclines | Tetracycline | 0.1 |

| Chlortetracycline | 0.2 | |

| Oxytetracycline | 0.2 | |

| Macrolides | Erythromycin | 0.04 |

| Tylosin | 0.1 | |

| Aminoglycosides | Streptomycin | 1.0 |

| Neomycin | 0.5 | |

| Gentamicin | 0.2 | |

| Sulfonamides | Sulfadimidine | 5.0 |

| Other | Chloramphenicol | 2.0 |

| Novobiocin | 0.2 |

Table 1: Summary of Minimal Inhibitory Concentrations (MICs) of various antibiotics against Bacillus stearothermophilus 953.

Experimental Protocols for Susceptibility Testing

Accurate determination of antibiotic susceptibility in thermophilic organisms like B. stearothermophilus requires modifications to standard protocols, primarily concerning incubation temperature. The optimal growth temperature for this bacterium is typically between 55°C and 65°C.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a quantitative technique used to determine the MIC of an antibiotic. It involves preparing two-fold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate, which is then inoculated with a standardized suspension of the test organism.

Detailed Methodology:

-

Preparation of Antibiotic Stock Solutions: Aseptically prepare stock solutions of each antibiotic in a suitable solvent. Further dilute in sterile Mueller-Hinton Broth (MHB) to achieve a concentration that is twice the highest concentration to be tested.

-

Plate Preparation: Dispense 50 µL of sterile MHB into all wells of a 96-well microtiter plate.

-

Serial Dilution: Add 50 µL of the 2x concentrated antibiotic solution to the first well of a row. Mix thoroughly by pipetting up and down, and then transfer 50 µL from this well to the next, repeating this two-fold serial dilution across the row. Discard the final 50 µL from the last well in the dilution series. This results in wells with antibiotic concentrations ranging from the highest desired concentration down to a very low concentration.

-

Inoculum Preparation: Prepare a suspension of B. stearothermophilus from a fresh culture in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Inoculation: Inoculate each well (except for a sterility control well containing only broth) with 50 µL of the standardized bacterial inoculum. This brings the total volume in each well to 100 µL and dilutes the antibiotic to its final test concentration.

-

Controls: Include a positive growth control well (broth + inoculum, no antibiotic) and a negative sterility control well (broth only).

-

Incubation: Seal the plate or place it in a humidified container to prevent evaporation and incubate at 65°C for 18-24 hours .

-

Result Interpretation: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth (i.e., the well remains clear).

Disk Diffusion (Kirby-Bauer) Method

The disk diffusion method is a qualitative or semi-quantitative test that assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a filter paper disk impregnated with a specific concentration of an antibiotic.

Detailed Methodology:

-

Plate Preparation: Use Mueller-Hinton Agar (MHA) plates. Ensure the agar surface is dry before inoculation.

-

Inoculum Preparation: Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

-

Inoculation: Dip a sterile cotton swab into the adjusted bacterial suspension, remove excess liquid by pressing it against the inside of the tube, and swab the entire surface of the MHA plate to create a uniform lawn of bacteria. Rotate the plate approximately 60 degrees between each of three swabbing motions to ensure complete coverage.

-

Application of Antibiotic Disks: Using sterile forceps, place antibiotic-impregnated disks onto the surface of the agar. Gently press each disk to ensure complete contact with the agar.

-

Incubation: Invert the plates and incubate at 65°C for 16-18 hours .

-

Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth is visible) in millimeters. The results are interpreted as "Susceptible," "Intermediate," or "Resistant" by comparing the measured zone diameters to standardized interpretive charts.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining antibiotic susceptibility using the Broth Microdilution and Disk Diffusion methods.

Signaling Pathway for Antibiotic Resistance

Bacteria have evolved sophisticated mechanisms to counteract the effects of antibiotics. One of the most common mechanisms of resistance to β-lactam antibiotics (like penicillin) in Bacillus species is the production of β-lactamase, an enzyme that inactivates the antibiotic. The expression of the gene encoding β-lactamase (blaP) is often tightly regulated by a signal transduction system. While this pathway has been extensively characterized in species like Bacillus licheniformis, it serves as an excellent representative model for inducible resistance in the Bacillus genus.

The key components are BlaR , a transmembrane sensor protein, and BlaI , a repressor protein that binds to the DNA and blocks the transcription of the β-lactamase gene.

Logical Relationship Diagram: The BlaR-BlaI Regulatory Pathway

The process begins when a β-lactam antibiotic is present in the environment.

-

Sensing: The external sensor domain of the BlaR protein binds to the β-lactam antibiotic.

-

Signal Transduction: This binding event triggers a conformational change in BlaR, activating its intracellular protease domain.

-

Repressor Cleavage: The activated BlaR protease then cleaves the BlaI repressor protein.

-

Derepression: Once cleaved, BlaI can no longer bind to its operator site on the DNA.

-

Gene Expression: The removal of the BlaI repressor allows for the transcription of the blaP gene, leading to the production and secretion of β-lactamase.

-

Inactivation: The secreted β-lactamase enzyme degrades the β-lactam antibiotic in the environment, conferring resistance.

Methodological & Application

Application Notes and Protocols: The Bacillus stearothermophilus Disk Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, step-by-step protocol for conducting the Bacillus stearothermophilus disk assay. This assay is a valuable tool for determining the antimicrobial efficacy of various compounds against this thermophilic, spore-forming bacterium. The protocol is designed to be a comprehensive guide, from the preparation of materials to the final analysis of results.

Introduction

Bacillus stearothermophilus (reclassified as Geobacillus stearothermophilus) is a Gram-positive, thermophilic bacterium capable of growing at temperatures between 30°C and 75°C, with an optimal growth range of 55-65°C. Its ability to form highly resistant endospores makes it a standard biological indicator for validating sterilization processes, particularly moist heat sterilization. In the realm of drug development and antimicrobial research, the disk diffusion assay using B. stearothermophilus serves as a crucial method for screening and evaluating the efficacy of novel antimicrobial agents, especially those intended for applications involving high temperatures.

The disk diffusion method, a modification of the Kirby-Bauer test, is based on the principle of an antimicrobial agent diffusing from a paper disk into an agar medium inoculated with the test organism. The presence of a clear zone of inhibition around the disk indicates the antimicrobial's effectiveness. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.

Experimental Protocols

This section outlines the detailed methodology for performing the Bacillus stearothermophilus disk assay.

Media Preparation: Dextrose Tryptone Agar

Dextrose Tryptone Agar is a suitable medium for the cultivation of B. stearothermophilus.

Table 1: Dextrose Tryptone Agar Formulation

| Component | Amount (per 1 Liter of Purified Water) |

| Tryptone | 10.0 g |

| Dextrose | 5.0 g |

| Agar | 15.0 g |

| Bromocresol Purple (optional pH indicator) | 0.04 g |

Protocol:

-

Suspend Ingredients: Accurately weigh and suspend the components in 1 liter of purified water.

-

Dissolve: Heat the mixture with frequent agitation and bring it to a boil for 1 minute to ensure complete dissolution.

-

Sterilization: Autoclave the medium at 121°C for 15 minutes.

-

Cooling and Pouring: Allow the sterilized agar to cool to approximately 45-50°C in a water bath.

-

Pouring Plates: Pour the molten agar into sterile Petri dishes (90 mm or 100 mm) to a uniform depth of approximately 4 mm. Allow the plates to solidify at room temperature on a level surface.

-

Drying: If necessary, dry the plates prior to use to remove excess surface moisture. This can be done by leaving them at room temperature overnight or by placing them in a 35°C incubator with the lids ajar for about 15 minutes.

Inoculum Preparation and Spore Activation

This protocol utilizes a spore suspension of Bacillus stearothermophilus for consistent and reproducible results.

Table 2: Inoculum Preparation and Spore Activation Parameters

| Parameter | Specification |

| Starting Material | Bacillus stearothermophilus spore suspension |

| Thermal Shock Temperature | 80°C[1][2] |

| Thermal Shock Duration | 15 minutes[1][2] |

| Cooling Method | Immediate transfer to an ice bath[1][2] |

| Final Inoculum Density | 0.5 McFarland standard |

Protocol:

-

Thermal Shock for Spore Activation:

-

Inoculum Standardization:

-

Aseptically transfer the heat-shocked spore suspension to a tube of sterile saline or nutrient broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done visually by comparing it to a 0.5 McFarland standard tube or more accurately using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13). A standardized inoculum is critical for obtaining reproducible results.

-

Plate Inoculation and Disk Application

This procedure is a modification of the standardized Kirby-Bauer method.

Protocol:

-

Plate Inoculation:

-

Within 15 minutes of standardization, dip a sterile cotton swab into the adjusted inoculum suspension.

-

Remove excess liquid by pressing and rotating the swab firmly against the inside of the tube above the liquid level.

-

Streak the swab evenly over the entire surface of a Dextrose Tryptone Agar plate to create a uniform lawn of bacteria. Rotate the plate approximately 60 degrees between streaks to ensure complete coverage.

-

Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

-

-

Antimicrobial Disk Application:

-

Using sterile forceps, apply the antimicrobial-impregnated paper disks to the surface of the inoculated agar.

-

Gently press each disk to ensure complete contact with the agar surface.

-

Ensure disks are spaced far enough apart (at least 24 mm from center to center) to prevent overlapping of the inhibition zones.

-

Incubation

Table 3: Incubation Conditions

| Parameter | Specification |

| Incubation Temperature | 55-60°C |

| Incubation Time | 24-48 hours |

| Plate Orientation | Inverted |

Protocol:

-

Invert the Petri dishes to prevent condensation from dripping onto the agar surface.

-

Place the plates in an incubator set to a constant temperature between 55°C and 60°C.

-

Incubate for 24 to 48 hours.

Measurement and Interpretation of Results

Protocol:

-

Measurement: Following incubation, measure the diameter of the zone of complete inhibition around each disk to the nearest millimeter using a ruler or calipers. Measurements should be taken from the back of the plate against a dark, non-reflective background.

-

Interpretation: The diameter of the zone of inhibition is inversely proportional to the minimum inhibitory concentration (MIC) of the antimicrobial agent.

Important Note on Interpretation: As of the latest review, there are no universally standardized interpretive charts from bodies like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) specifically for Bacillus stearothermophilus. Therefore, the classification of an organism as "susceptible," "intermediate," or "resistant" based on zone diameter is not standardized for this species.

Recommendations for Interpretation:

-

Comparative Analysis: The assay is highly effective for comparative analysis. The zones of inhibition produced by developmental drugs can be compared against those of known effective or ineffective control compounds.

-

Internal Standard Establishment: Researchers should establish their own internal standards and breakpoints based on the specific goals of their study and correlation with other antimicrobial efficacy tests.

Visualization of the Experimental Workflow

The following diagram illustrates the step-by-step workflow of the Bacillus stearothermophilus disk assay.

Caption: Workflow for the Bacillus stearothermophilus Disk Assay.

References

Application Notes and Protocols: Preparation of Geobacillus stearothermophilus Spores for Biological Indicators

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the preparation of Geobacillus stearothermophilus (formerly Bacillus stearothermophilus) spores for use in Biological Indicators (BIs). BIs are essential tools for validating and monitoring the efficacy of sterilization processes, particularly moist heat sterilization (autoclaving). The high resistance of G. stearothermophilus spores to steam makes them the gold standard challenge organism for these applications.

Overview of Spore Preparation for Biological Indicators

The production of reliable BIs involves several key stages, from the initial cultivation of the bacterial culture to the final quality control of the spore-impregnated carriers. This process requires strict aseptic techniques to prevent contamination and ensure the purity and viability of the spore preparation.

A typical workflow for preparing G. stearothermophilus spores for BIs includes:

-

Strain Activation and Proliferation: Reviving the bacterial strain from a stock culture and promoting vegetative growth.

-

Induction of Sporulation: Transferring the vegetative cells to a specific medium that encourages the formation of endospores.

-

Spore Harvesting and Purification: Collecting the mature spores and removing residual vegetative cells and cellular debris.

-

Quantification of Spore Suspension: Determining the concentration of viable spores in the purified suspension.

-

Preparation of Biological Indicators: Inoculating carrier materials (e.g., paper strips) with a standardized number of spores.

-

Quality Control: Testing the performance of the prepared BIs, including the determination of the D-value.

Experimental Protocols

Media Formulations

Successful cultivation and sporulation of G. stearothermophilus require specific media compositions at each stage. The following table summarizes the recommended media formulations.

| Medium Type | Component | Concentration (g/L) | Purpose |

| Activation Medium (TSA) | Tryptone | 15.0 | Activation of the lyophilized or frozen bacterial culture. |

| Soy Peptone | 5.0 | ||

| Sodium Chloride | 5.0 | ||

| Agar | 15.0 | ||

| Proliferation Medium (TSB) | Tryptone | 17.0 | Promotion of robust vegetative cell growth. |

| Soy Peptone | 3.0 | ||

| Glucose | 2.5 | ||

| Sodium Chloride | 5.0 | ||

| Dipotassium Phosphate | 2.5 | ||

| Sporulation Medium | Tryptone | 5.0 | Induction of endospore formation. |

| Yeast Extract | 2.5 | ||

| Manganese Sulfate (MnSO₄·H₂O) | 0.04 | ||

| Calcium Chloride (CaCl₂) | 0.1 | ||

| Agar | 20.0 |

Protocol for Spore Production and Purification

This protocol details the steps from activating a culture to obtaining a purified spore suspension.

2.2.1. Strain Activation and Proliferation

-

Aseptically retrieve a stock culture of G. stearothermophilus (e.g., ATCC 7953 or ATCC 12980).

-

Inoculate the culture onto the surface of an Activation Medium (TSA) plate.

-

Incubate the plate at 55-60°C for 18-24 hours, or until a confluent lawn of growth is observed.

-

Aseptically transfer a loopful of the bacterial lawn into a flask containing Proliferation Medium (TSB).

-

Incubate the flask at 55-60°C for 12-16 hours with shaking (e.g., 150 rpm) to ensure adequate aeration.

2.2.2. Induction of Sporulation

-

After the proliferation phase, spread the vegetative cell culture onto the surface of multiple Sporulation Medium plates.

-

Incubate the plates at 55-60°C for 3-5 days.

-

Monitor sporulation daily by observing a small sample from a plate under a phase-contrast microscope. Sporulation is considered complete when >80% of the cells have formed phase-bright endospores.

2.2.3. Spore Harvesting and Purification

-

Flood the surface of the sporulation plates with sterile, cold (4°C) purified water.

-

Gently scrape the spores and remaining vegetative cells from the agar surface using a sterile cell scraper.

-

Pool the resulting suspension into sterile centrifuge tubes.

-

Centrifuge the suspension at 5,000 x g for 15 minutes at 4°C to pellet the spores and cells.

-

Discard the supernatant and resuspend the pellet in sterile, cold purified water.

-

Repeat the centrifugation and washing steps at least three times to remove media components.

-

To eliminate remaining vegetative cells, resuspend the pellet in a sterile lysozyme solution (e.g., 2 mg/mL in TE buffer) and incubate at 37°C for 1-2 hours.

-

Following lysozyme treatment, wash the spores three more times with sterile, cold purified water.

-

For further purification, a density gradient centrifugation using a substance like sodium bromide can be employed.

-

Resuspend the final purified spore pellet in a suitable sterile storage solution (e.g., 40% ethanol in purified water) and store at 2-8°C.

Quantification of the Spore Suspension

Accurate quantification is crucial for preparing BIs with a consistent spore population.

-

Heat Shock: Transfer a 1 mL aliquot of the purified spore suspension to a sterile tube. Heat the tube in a water bath at 95-100°C for 15 minutes to activate the spores and kill any remaining vegetative cells.[1] Immediately cool the tube in an ice bath.

-

Serial Dilutions: Perform a series of ten-fold dilutions of the heat-shocked spore suspension in sterile purified water or phosphate-buffered saline (PBS).

-

Plating: Plate 1 mL of appropriate dilutions (typically 10⁻⁵ to 10⁻⁷) in duplicate onto TSA plates using the pour plate method.

-

Incubation: Incubate the plates at 55-60°C for 48 hours.

-

Colony Counting: Count the plates that have between 30 and 300 colony-forming units (CFUs).

-

Calculation: Calculate the spore concentration (CFU/mL) in the original suspension using the following formula:

-

CFU/mL = (Average number of colonies x Dilution factor) / Volume plated (mL)

-

Preparation of Biological Indicator Spore Strips

-

Carrier Preparation: Use sterile, absorbent paper strips of a standardized size.

-

Inoculation: Based on the calculated spore concentration, dilute the spore suspension to a concentration that will deliver the target number of spores (typically 10⁴ to 10⁸) in a small, precise volume (e.g., 10 µL). Aseptically dispense the calculated volume of the diluted spore suspension onto each paper strip.

-

Drying: Dry the inoculated strips in a laminar flow hood or a desiccator until all moisture has evaporated.

-

Packaging: Individually package each spore strip in a sterile, steam-permeable glassine envelope.

Quality Control Protocols

Viable Spore Count Verification

Confirm the spore count of the final BI strips by selecting a representative sample and performing the quantification protocol described in section 2.3. The recovered spore count should be within a specified percentage of the target population.

D-Value Determination

The D-value is the time in minutes required to achieve a 1-log (90%) reduction in the microbial population at a specific temperature. It is a critical measure of the resistance of the BI.

-

Resistometer Setup: Use a calibrated resistometer (a specialized, highly precise steam sterilizer) set to a specific temperature (e.g., 121°C).

-

Exposure: Place a series of spore strips in the resistometer chamber. Expose the strips to the saturated steam for a range of defined time intervals.

-

Viability Testing: After exposure, aseptically transfer each spore strip to a tube of sterile growth medium (e.g., Tryptic Soy Broth).

-

Incubation: Incubate the tubes at 55-60°C for up to 7 days.

-

Data Analysis: Record the number of positive (growth/turbidity) and negative (no growth) tubes for each exposure time. The D-value is calculated using statistical methods, such as the Spearman-Karber method, or by plotting the logarithm of the number of survivors against the exposure time. The D-value is the negative reciprocal of the slope of the survivor curve.

| Parameter | Typical Value for G. stearothermophilus BIs |

| Spore Population per Carrier | 10⁴ - 10⁸ CFU |

| D-value at 121°C | ≥ 1.5 minutes |

| Incubation Temperature | 55-60°C |

| Incubation Time | Up to 7 days |

Visualizations

Caption: Workflow for G. stearothermophilus Spore Preparation.

Caption: D-Value Determination Workflow.

References

Application Note and Protocol: Standard Operating Procedure for Antibiotic Residue Testing Using the Bacillus stearothermophilus Disc Assay (BSDA)

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Bacillus stearothermophilus Disc Assay (BSDA) is a widely used microbial inhibition test for the detection of antibiotic residues, particularly beta-lactam antibiotics, in samples such as milk.[1][2] The assay's principle is based on the high sensitivity of the thermophilic bacterium Geobacillus stearothermophilus (formerly Bacillus stearothermophilus) to certain antimicrobial agents.[3][4] When a sample containing these antibiotic residues is applied to a disc on an agar plate seeded with the bacteria, the antibiotics diffuse into the agar and inhibit bacterial growth. This inhibition results in a clear "zone of inhibition" around the disc after incubation. The diameter of this zone is proportional to the concentration of the antibiotic in the sample. This method is noted for its simplicity, sensitivity, and cost-effectiveness, making it a valuable screening tool in food safety and drug development.[2][5]

Principle of the BSDA